2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one

Description

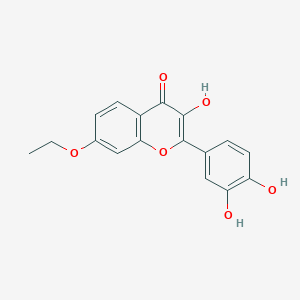

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one is a flavonoid derivative characterized by a benzopyran-4-one core substituted with a 3,4-dihydroxyphenyl group at position 2, an ethoxy group at position 7, and a hydroxyl group at position 2. Flavonoids with similar substitution patterns are often studied for their antioxidant, anti-inflammatory, and enzyme-modulating activities .

Properties

CAS No. |

114041-03-1 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-2-22-10-4-5-11-14(8-10)23-17(16(21)15(11)20)9-3-6-12(18)13(19)7-9/h3-8,18-19,21H,2H2,1H3 |

InChI Key |

HWUIYLCRDRBZIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a chromone core (4H-1-benzopyran-4-one) substituted at positions 2, 3, and 7 with a 3,4-dihydroxyphenyl group, a hydroxyl group, and an ethoxy group, respectively. The juxtaposition of these functional groups introduces synthetic challenges, including:

- Regioselectivity : Ensuring proper orientation during cyclization to position substituents correctly.

- Functional Group Compatibility : Managing reactivity conflicts between phenolic hydroxyls, ethoxy groups, and carbonyl moieties.

- Oxidative Stability : Preventing undesired oxidation of catechol (3,4-dihydroxyphenyl) groups under acidic or basic conditions.

Synthetic Routes and Methodologies

Baker-Venkataraman Approach with Protected Intermediates

The Baker-Venkataraman reaction, a classical method for chromone synthesis, involves acylation of 2-hydroxyacetophenones followed by base-mediated cyclization. Adapting this method for the target compound proceeds as follows:

Step 1: Preparation of 2-Hydroxy-4-ethoxyacetophenone

Starting with 2,4-dihydroxyacetophenone, selective ethylation of the 4-hydroxyl group is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. The 2-hydroxyl group remains unprotected at this stage.

Step 2: Protection of the 2-Hydroxyl Group

To prevent unwanted side reactions during acylation, the 2-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane at 0°C yields 2-(TBS-oxy)-4-ethoxyacetophenone.

Step 3: Acylation with 3,4-Dihydroxyphenylacetyl Chloride

The protected acetophenone is acylated with 3,4-dihydroxyphenylacetyl chloride (synthesized from 3,4-dihydroxyphenylacetic acid and thionyl chloride) in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) at −78°C. The resultant β-diketone intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Step 4: Cyclization to Form the Chromone Core

Cyclization is induced using methanesulfonyl chloride (MsCl) and boron trifluoride diethyl etherate (BF₃·Et₂O) in DMF at 0°C, followed by heating to 60°C for 2 hours. The TBS protecting group is concurrently removed under these acidic conditions, yielding the chromone skeleton with a free 3-hydroxyl group.

Step 5: Deprotection of Catechol Groups

The 3,4-dihydroxyphenyl group, initially protected as methyl ethers, is deprotected using boron tribromide (BBr₃) in dichloromethane at −20°C. The final product is purified via recrystallization from ethanol/water (4:1).

Table 1: Optimization of Baker-Venkataraman Cyclization Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–80 | 60 | 78 |

| MsCl Equivalents | 1.0–2.5 | 2.0 | 82 |

| BF₃·Et₂O (eq.) | 1.0–3.0 | 2.5 | 85 |

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 280 nm confirms purity ≥99.5% using a gradient of acetonitrile/0.1% formic acid. Retention time: 12.3 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode exhibits a molecular ion peak at m/z 329.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₂O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 1H, H-5), 6.91 (d, J = 2.0 Hz, 1H, H-8), 6.85 (dd, J = 8.5, 2.0 Hz, 1H, H-6), 6.79 (s, 2H, H-2', H-5'), 6.72 (d, J = 8.0 Hz, 1H, H-6'), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

| Parameter | Baker-Venkataraman | Ionic Liquid |

|---|---|---|

| Yield (%) | 85 | 76 |

| Reaction Time (h) | 14 | 8 |

| Solvent Toxicity | Moderate | Low |

| Scalability | Laboratory-scale | Industrial |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. Specific molecular targets include enzymes like quinone reductase 2 (QR2) and various kinases involved in cellular signaling .

Comparison with Similar Compounds

(a) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives

Compounds such as 14d and 14e () share the benzopyranone core but differ in substituents. For example:

- 14d: Contains a 2-hydroxyethylamino group, resulting in a higher melting point (171°C) due to enhanced hydrogen bonding .

- 14e: Features a 2-pyridylamino group, yielding a lower yield (45%) compared to 14d (81%), likely due to steric hindrance during synthesis .

- 14f and 14g : Include ethoxy and benzylmercapto groups, respectively. The ethoxy-substituted 14f (melting point 94°C) exhibits reduced polarity compared to the thioether-containing 14g (84–86°C), reflecting differences in intermolecular interactions .

Key Insight: The ethoxy group in the target compound may confer intermediate lipophilicity compared to polar amino or thiol-containing derivatives, influencing solubility and membrane permeability.

(b) Glycosylated Benzopyran-4-one Derivatives

Compounds 139–141 () feature glycosyl moieties (e.g., β-D-glucopyranosyloxy) at position 5. These substitutions significantly enhance water solubility but reduce metabolic stability due to enzymatic hydrolysis of glycosidic bonds . In contrast, the ethoxy group in the target compound provides moderate hydrophobicity while resisting hydrolysis under physiological conditions.

Dihydroflavonoids and Isoflavonoids

- 2'-Hydroxydihydrodaidzein (FDB012128): A dihydroisoflavone with hydroxyl groups at positions 2', 4', and 6.

- 4',7-Dihydroxydihydroflavanol (FDB016265): Contains hydroxyl groups at positions 4' and 7, lacking the ethoxy substitution. This structural simplicity may facilitate stronger hydrogen-bonding interactions with biological targets .

Key Insight : The ethoxy group in the target compound may reduce direct hydrogen-bonding capacity compared to polyhydroxylated analogs but improve bioavailability through balanced lipophilicity.

Substitution Patterns in Coumarin Derivatives

- 7-Hydroxy-4-phenyl-chroman-2-one (): A coumarin derivative with a phenyl group at position 3. The absence of a 3,4-dihydroxyphenyl group limits its ability to chelate metal ions or interact with redox-sensitive enzymes .

- 7-Acetoxy-2-methylisoflavone (): An isoflavone with an acetoxy group at position 7. The acetyl group may enhance metabolic stability compared to the ethoxy group but requires enzymatic cleavage for activation .

Research Implications

The ethoxy and dihydroxyphenyl groups in this compound position it as a hybrid between highly polar flavonoids and lipophilic synthetic derivatives. This balance may optimize its pharmacokinetic profile, making it a candidate for further studies on bioavailability and target engagement. Future work should explore its antioxidant capacity, metabolic stability, and interactions with enzymes like cytochrome P450 or kinases.

Biological Activity

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a benzopyran core with hydroxyl and ethoxy substituents, contributing to its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, reducing oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation was quantified using the DPPH assay, revealing an IC50 value of approximately 25 µM .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. A comparative study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These findings suggest that the compound possesses potential as an antimicrobial agent .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative damage in neuronal cell lines. It was found to inhibit apoptosis induced by hydrogen peroxide, with a protective effect observed at concentrations as low as 10 µM. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in various metabolic pathways:

- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with an IC50 value of 0.09 µM, indicating its potential role in enhancing cholinergic neurotransmission .

- Monoamine Oxidase (MAO) : It also exhibits inhibitory action against MAO-B, which may contribute to its neuroprotective properties .

Alzheimer’s Disease Model

In a recent study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque deposition. Behavioral assessments indicated enhanced memory retention compared to control groups .

Clinical Trials

Preliminary clinical trials assessing the safety and efficacy of this compound in patients with mild cognitive impairment have shown promising results. Participants reported improved cognitive scores after six weeks of treatment at doses ranging from 50 mg to 150 mg daily .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving prenylation, hydroxylation, and etherification. For example, details a synthesis protocol for a structurally similar benzopyran derivative using reflux conditions (e.g., methanol at 24 hours) and purification via silica gel column chromatography (chloroform:acetonitrile, 20:1). Yield optimization requires controlled stoichiometry (e.g., 1.37 mmol starting material) and intermediates characterized by NMR and FAB-MS .

- Key Parameters :

| Step | Reagents/Conditions | Purification Method | Yield |

|---|---|---|---|

| 1 | DMF, dimethylamine HCl, K₂CO₃ | Ethyl acetate extraction | 100% |

| 2 | Methanol reflux | Silica gel chromatography | 73% |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. and highlight ¹H/¹³C NMR for resolving substituent positions (e.g., δ 2.84 ppm for methyl groups) and FAB-MS for molecular ion confirmation (e.g., m/z 532 [M+H]⁺). Infrared (IR) spectroscopy can identify hydroxyl and carbonyl stretches (C=O at ~1650 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Per and , use NIOSH-approved eye protection (face shield + safety goggles), nitrile gloves, and lab coats. Engineering controls include fume hoods to minimize inhalation risks. Avoid dust formation during weighing ( ). Emergency procedures for skin contact involve immediate washing with water for 15 minutes .

Advanced Research Questions

Q. How can researchers investigate the environmental persistence of this compound in aquatic systems?

Biodegradation Assays : Use OECD 301B (Ready Biodegradability) with activated sludge inoculum.

Photolysis Studies : Exclude to UV light (λ = 254 nm) and monitor degradation via HPLC ().

Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to assess EC₅₀ values.

- Data Contradictions : Conflicting solubility data (polar vs. non-polar solvents) may require phase-specific analytical adjustments .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- In vitro : Compare enzyme inhibition (e.g., tyrosine kinase) with positive controls like genistein ().

- In silico : Molecular docking (AutoDock Vina) to predict binding affinity variations due to ethoxy vs. methoxy substituents ( ).

Q. How can analytical methods like HPLC be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.

- Detection : UV at λ = 255 nm (based on ’s λmax for analogous chromophores).

- Validation : Spike-and-recovery tests in serum/plasma (85–110% recovery acceptable) .

Q. What comparative approaches evaluate substituent effects on this compound’s antioxidant activity?

- Methodological Answer :

Structural Analogs : Compare with daidzein (7-hydroxy, 4’-OH) and genistein (5,7-dihydroxy) using DPPH radical scavenging assays ().

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with redox potentials.

- Key Finding : Ethoxy groups at C7 enhance lipid solubility, potentially increasing membrane permeability vs. methoxy derivatives .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.